Indeno[2,1-b]pyran, 9-(1-acenaphthylenyl)-2,3,4-trimethyl-
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Overview
Description
Indeno[2,1-b]pyran, 9-(1-acenaphthylenyl)-2,3,4-trimethyl- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure composed of at least one atom other than carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indeno[2,1-b]pyran derivatives typically involves multi-step reactions. One common method includes the condensation of naphthopyran derivatives with various substituents. For instance, the synthesis of 9-(1-acenaphthylenyl)-2,3,4-trimethyl-indeno[2,1-b]pyran can be achieved through the reaction of acenaphthylene with suitable pyran precursors under controlled conditions .
Industrial Production Methods
This often includes the use of catalysts and solvents to facilitate the reaction and subsequent purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Indeno[2,1-b]pyran derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert indeno[2,1-b]pyran derivatives to their reduced forms, often involving hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indeno[2,1-b]pyran structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of indeno[2,1-b]pyran derivatives varies depending on their specific application. In medicinal chemistry, these compounds often target specific proteins or enzymes, inhibiting their activity and thereby exerting therapeutic effects. For example, some derivatives have been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR2) and disintegrin and metalloprotease protein (ADAMTS-5), which are involved in cancer cell proliferation .
Comparison with Similar Compounds
Indeno[2,1-b]pyran derivatives can be compared with other similar compounds, such as:
Indeno[1,2-c]pyran: These compounds have a different ring fusion pattern but share similar photophysical properties.
Naphthopyrans: These compounds are structurally related and exhibit similar photochromic and fluorescent properties.
Pyrylocyanines: These compounds contain a pyrylium nucleus and are known for their unique absorption spectra.
Properties
CAS No. |
62225-44-9 |
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Molecular Formula |
C27H20O |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
9-acenaphthylen-1-yl-2,3,4-trimethylindeno[2,1-b]pyran |
InChI |
InChI=1S/C27H20O/c1-15-16(2)24-20-11-4-5-12-21(20)26(27(24)28-17(15)3)23-14-19-10-6-8-18-9-7-13-22(23)25(18)19/h4-14H,1-3H3 |
InChI Key |
LQQXEFKQSNQDII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C3=CC=CC=C3C2=C1C)C4=CC5=CC=CC6=C5C4=CC=C6)C |
Origin of Product |
United States |
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